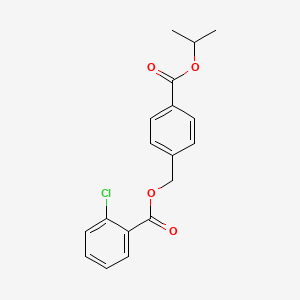
2-naphthylmethyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylmethyl 3-methylbenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 2-naphthylmethanol and 3-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl 3-methylbenzoate typically involves the esterification reaction between 2-naphthylmethanol and 3-methylbenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2-naphthylmethanol+3-methylbenzoic acidH2SO42-naphthylmethyl 3-methylbenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Naphthylmethyl 3-methylbenzoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of 2-naphthylmethyl 3-methylbenzoic acid.
Reduction: Formation of 2-naphthylmethanol and 3-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 2-Naphthylmethyl 3-methylbenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It helps in understanding the mechanism of esterases and lipases.
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-naphthylmethyl 3-methylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 2-naphthylmethanol and 3-methylbenzoic acid. This reaction is facilitated by esterases and lipases, which lower the activation energy and increase the reaction rate.
Comparison with Similar Compounds
Methyl benzoate: An ester formed from methanol and benzoic acid. It is used in perfumery and as a solvent.
Ethyl benzoate: An ester formed from ethanol and benzoic acid. It is used as a flavoring agent and in organic synthesis.
2-Naphthylmethyl benzoate: Similar to 2-naphthylmethyl 3-methylbenzoate but lacks the methyl group on the benzoic acid moiety.
Uniqueness: this compound is unique due to the presence of both a naphthyl group and a methyl-substituted benzoate group. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
naphthalen-2-ylmethyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-14-5-4-8-18(11-14)19(20)21-13-15-9-10-16-6-2-3-7-17(16)12-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKRMQLMJZBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-thiophenecarbaldehyde 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5871335.png)
![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
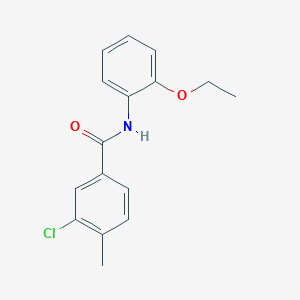
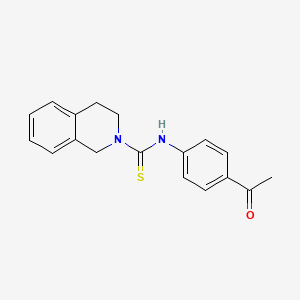
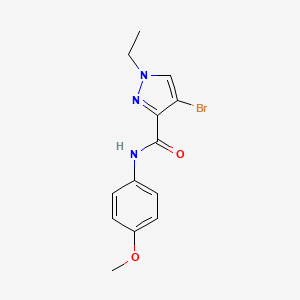
![ethyl (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoate](/img/structure/B5871396.png)
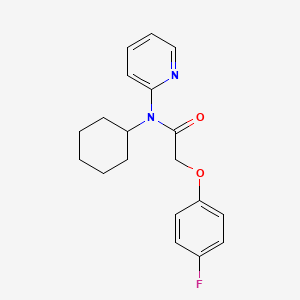
![N-[(E)-[4-[(4-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide](/img/structure/B5871407.png)

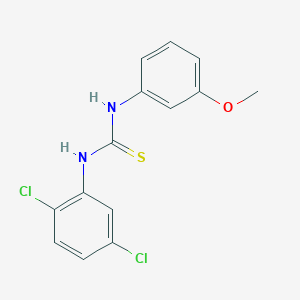
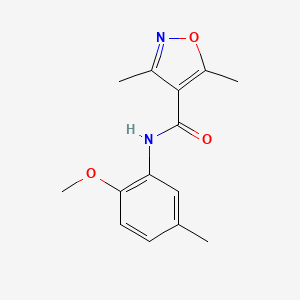
![1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)
